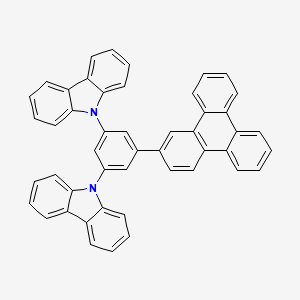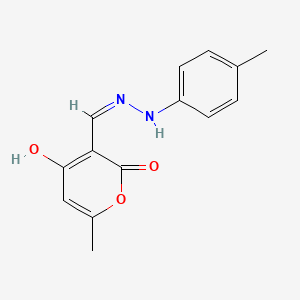
(E)-4-hydroxy-6-methyl-3-((2-p-tolylhydrazono)methyl)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one is a complex organic compound with the molecular formula C14H14N2O3 It is known for its unique structure, which includes a pyran ring fused with a hydrazone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one typically involves the condensation of 4-methylphenylhydrazine with 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the pyran ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.
科学的研究の応用
4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and disrupt cellular processes, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
4-hydroxy-6-methyl-2H-pyran-2-one: Lacks the hydrazone moiety, resulting in different chemical and biological properties.
4-methylphenylhydrazine: Contains the hydrazine group but lacks the pyran ring structure.
2H-pyran-2-one derivatives: Various derivatives with different substituents on the pyran ring.
Uniqueness
4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one is unique due to its combined pyran and hydrazone structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
4-hydroxy-6-methyl-3-[(Z)-[(4-methylphenyl)hydrazinylidene]methyl]pyran-2-one |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)16-15-8-12-13(17)7-10(2)19-14(12)18/h3-8,16-17H,1-2H3/b15-8- |
InChIキー |
FJUQGJTYCQSRPV-NVNXTCNLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N/N=C\C2=C(C=C(OC2=O)C)O |
正規SMILES |
CC1=CC=C(C=C1)NN=CC2=C(C=C(OC2=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
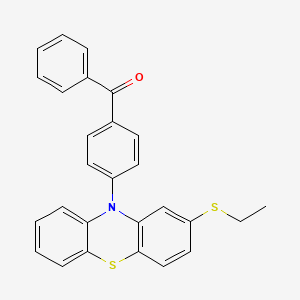
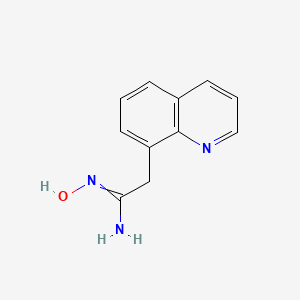
![3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
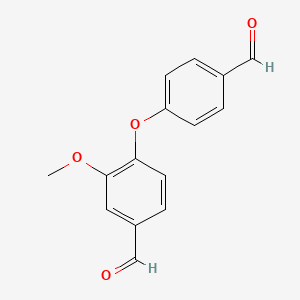
![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
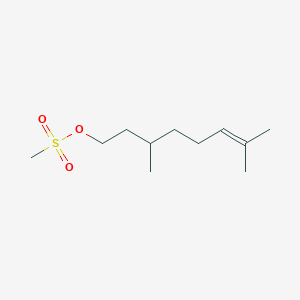
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
![2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14113814.png)
![3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14113823.png)
